Product packaging for kappa-Cyclodextrin(Cat. No.:CAS No. 156510-99-5)

kappa-Cyclodextrin

Cat. No.: B12643032
CAS No.: 156510-99-5
M. Wt: 2432.1 g/mol
InChI Key: GZUUWCBLEMIRBL-NYIHOPSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kappa-Cyclodextrin is a cyclic oligosaccharide of specific interest in pharmaceutical and material science research for its unique host-guest complexation properties. Its structure allows for the encapsulation of hydrophobic molecules within a hydrophilic external surface, significantly improving the aqueous solubility, stability, and bioavailability of poorly soluble active compounds . This makes it an invaluable excipient for developing advanced drug delivery systems, including sustained-release hydrogels . Researchers utilize this compound to formulate hydrogels with natural polymers like kappa-carrageenan, enhancing the gel's mechanical strength, swelling capacity, and controlled release profile for therapeutic agents . Its ability to form inclusion complexes is also applied to mask unpleasant tastes, reduce irritation, and protect compounds from degradation . In the laboratory, this compound serves as a cholesterol scavenger in cell biology studies and is investigated for its role in creating innovative biomaterials for tissue engineering and smart packaging . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C90H150O75 B12643032 kappa-Cyclodextrin CAS No. 156510-99-5

Properties

CAS No.

156510-99-5

Molecular Formula

C90H150O75

Molecular Weight

2432.1 g/mol

IUPAC Name

(aR,2aR,3R,3aR,4aR,5R,5aR,8R,10R,13R,14R,15R,20R,25R,28R,30R,33R,35R,38R,40R,43R,45R,48R,50R,53R,55R,58R,60R,65R,68R,70R,73R,75R,76R,77R,78R,79R,80R,81R,82R,83R,84R,85R,86R,87R,88R,89R,90R,91R,92R,93R,94R,95R,96R,97R,98R,99R)-a,5,10,20,25,30,35,40,45,50,55,60,65,70,75-pentadecakis(hydroxymethyl)-1a,2,4,7,9,12,17,19,22,24,27,29,32,34,37,39,42,44,47,49,52,54,57,59,62,64,67,69,72,74-triacontaoxahexadecacyclo[71.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51.253,56.258,61.263,66.268,71]pentahectane-2a,3a,4a,5a,14,15,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99-triacontol

InChI

InChI=1S/C90H150O75/c91-1-16-61-31(106)46(121)76(136-16)152-62-17(2-92)138-78(48(123)33(62)108)154-64-19(4-94)140-80(50(125)35(64)110)156-66-21(6-96)142-82(52(127)37(66)112)158-68-23(8-98)144-84(54(129)39(68)114)160-70-25(10-100)146-86(56(131)41(70)116)162-72-27(12-102)148-88(58(133)43(72)118)164-74-29(14-104)150-90(60(135)45(74)120)165-75-30(15-105)149-89(59(134)44(75)119)163-73-28(13-103)147-87(57(132)42(73)117)161-71-26(11-101)145-85(55(130)40(71)115)159-69-24(9-99)143-83(53(128)38(69)113)157-67-22(7-97)141-81(51(126)36(67)111)155-65-20(5-95)139-79(49(124)34(65)109)153-63-18(3-93)137-77(151-61)47(122)32(63)107/h16-135H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76-,77-,78-,79-,80-,81-,82-,83?,84?,85-,86?,87-,88-,89-,90-/m1/s1

InChI Key

GZUUWCBLEMIRBL-NYIHOPSPSA-N

Isomeric SMILES

C([C@@H]1C2[C@@H]([C@H]([C@H](O1)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@H](O[C@@H]([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@H]5O)O)OC6[C@H](OC([C@@H]([C@H]6O)O)OC7[C@H](OC([C@@H]([C@H]7O)O)OC8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9[C@H](O[C@@H]([C@@H]([C@H]9O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](OC([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Origin of Product

United States

Synthetic Methodologies and Bioproduction of Kappa Cyclodextrin

Enzymatic Conversion Processes for Cyclodextrin (B1172386) Synthesis

The core of cyclodextrin bioproduction lies in the enzymatic conversion of starch. This process is catalyzed by a specific class of enzymes that facilitate the formation of the characteristic cyclic structure of cyclodextrins.

Cyclodextrin Glycosyltransferases (CGTases) are the key enzymes in the synthesis of cyclodextrins. nih.gov These enzymes catalyze the conversion of starch and related α-1,4-glucans into cyclodextrins through a process of intramolecular transglycosylation (cyclization). lidsen.com CGTases are produced by various microorganisms, with species of Bacillus being the most common sources for industrial production. asm.org

All known wild-type CGTases produce a mixture of α-, β-, and γ-cyclodextrins. nih.gov However, they are generally classified as α-, β-, or γ-CGTases based on the predominant type of cyclodextrin they produce. lidsen.com The product specificity is a crucial factor in industrial applications, as the demand for each type of cyclodextrin varies.

To improve the yield of a specific cyclodextrin and reduce the complexity of downstream purification, significant research has been dedicated to the protein engineering of CGTases. nih.gov By modifying the amino acid sequence of the enzyme, particularly in the substrate-binding and catalytic sites, it is possible to alter its product specificity. For instance, mutagenesis studies at subsite -7 of the active site of a CGTase from Paenibacillus macerans have been shown to decrease the formation of β-cyclodextrin, thereby increasing the relative yield of α-cyclodextrin. nih.gov Molecular dynamics simulations and molecular docking analyses are also employed to guide the engineering of these enzymes for enhanced regioselectivity and product specificity. mdpi.com

Enzyme Source OrganismPredominant Cyclodextrin
Bacillus circulansβ-cyclodextrin
Paenibacillus maceransα-cyclodextrin
Thermoanaerobacter sp.α- and β-cyclodextrin
Bacillus firmusβ-cyclodextrin

This table provides examples of CGTase sources and their typical product specificity.

The efficiency of cyclodextrin production is highly dependent on the choice of substrate and the optimization of various process parameters. Starch is the primary raw material, and its source can significantly influence the yield and composition of the resulting cyclodextrins. researchgate.netresearchgate.net Starches from different botanical sources, such as corn, potato, and tapioca, are commonly used. researchgate.net Studies have shown that raw potato starch can be a particularly effective substrate for some CGTases, yielding high concentrations of cyclodextrins. nih.gov

Key process parameters that require careful control include:

pH: The optimal pH for CGTase activity and cyclodextrin production is typically around 6.0. atlantis-press.com

Temperature: The ideal temperature for the enzymatic reaction varies depending on the thermostability of the specific CGTase used. For many CGTases from Bacillus species, the optimal temperature is around 40°C. atlantis-press.comatlantis-press.com

Substrate Concentration: Increasing the substrate concentration can enhance the production of cyclodextrins up to a certain point, after which substrate inhibition may occur. scispace.com

Reaction Time: The duration of the enzymatic reaction is also a critical factor, with optimal times often being several hours to achieve maximum yield. scispace.com

Agitation Rate: Proper mixing is necessary to ensure homogeneity and facilitate the interaction between the enzyme and the substrate. An optimal agitation rate, for example 150 rpm, has been shown to maximize production. atlantis-press.com

Statistical methods, such as Central Composite Design (CCD), are often employed to optimize these parameters simultaneously to achieve the highest possible yield of cyclodextrins. nih.gov

ParameterOptimal Range/Value
pH 5.0 - 9.0 (optimum often around 6.0)
Temperature 20°C - 60°C (optimum often around 40°C)
Substrate Concentration 1% - 9% (w/v)
Reaction Time 1 - 5 hours
Agitation Rate 50 - 250 rpm (optimum often around 150 rpm)

This table summarizes the typical ranges for key process parameters in cyclodextrin production.

Purification and Isolation Strategies for Cyclodextrins from Complex Mixtures

Downstream processing in cyclodextrin production involves a series of steps to isolate and purify the final product. mt.com The initial steps often involve the inactivation of the CGTase, typically by heat treatment, followed by the removal of insoluble materials through filtration or centrifugation.

One common technique for the selective purification of β-cyclodextrin is precipitation. Due to its lower solubility compared to α- and γ-cyclodextrins, β-cyclodextrin can be selectively precipitated from the reaction mixture, often with the aid of a complexing agent or by controlling the temperature. google.com The precipitated cyclodextrin can then be collected by filtration and washed to remove impurities. Recrystallization is another powerful technique used to achieve high purity of the cyclodextrin product. google.com

To separate the different cyclodextrin isomers (α, β, and γ) from each other, more sophisticated techniques are required. Chromatographic methods are widely used for this purpose. mdpi.com High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for separating cyclodextrins. arikesi.or.id Different types of chromatography columns, such as C18 columns, can be used to achieve this separation based on the differential interactions of the cyclodextrin isomers with the stationary phase. arikesi.or.idnih.gov

Gel filtration chromatography is another effective method for separating cyclodextrins based on their size. nih.gov For example, Sephadex G-25 gel columns can be used to purify glucosyl-β-cyclodextrin. nih.gov Affinity chromatography, where a ligand with a specific affinity for a particular cyclodextrin is immobilized on a solid support, can also be employed for highly selective purification.

Selective precipitation remains a key strategy, particularly for industrial-scale production. This involves the use of specific organic solvents or "complexants" that form inclusion complexes with one type of cyclodextrin, causing it to precipitate out of the solution. google.com This shifts the equilibrium of the enzymatic reaction towards the production of the precipitating cyclodextrin. The choice of the complexing agent is crucial for achieving high selectivity.

Molecular Architecture and Conformational Dynamics of Kappa Cyclodextrin

Stereochemical Configuration and Glycosidic Linkage Analysis

The α-1,4 glycosidic bond dictates the orientation of the glucose units relative to one another, creating a ring with a distinct polarity. The primary hydroxyl groups (at the C-6 position) are located on the narrower rim of the torus, while the secondary hydroxyl groups (at the C-2 and C-3 positions) are situated on the wider rim. This arrangement of hydroxyl groups on the exterior of the molecule contributes to its water solubility.

Conformational Flexibility and Rigidity of the Kappa-Cyclodextrin Torus

For large-ring cyclodextrins such as this compound, the increased number of glucose units leads to greater conformational freedom compared to the more common α-, β-, and γ-cyclodextrins. This can result in more complex and varied three-dimensional structures.

Influence of Solvent Environments on this compound Conformation

The surrounding solvent plays a significant role in the conformational dynamics of this compound. In an aqueous environment, the hydrophilic exterior readily interacts with water molecules through hydrogen bonding. The hydrophobic cavity, however, is less favorable for interaction with polar water molecules. This leads to the inclusion of water molecules within the cavity, which are in a high-energy state and can be readily displaced by a suitable guest molecule.

Theoretical Investigations of this compound Ring Dynamics

Theoretical studies, such as molecular dynamics (MD) simulations and quantum mechanical calculations, provide valuable insights into the dynamic behavior of cyclodextrins. These computational methods allow for the exploration of the conformational landscape and the energetics of different ring conformations.

For large-ring cyclodextrins, MD simulations have shown that the macrocycle can adopt various shapes, including collapsed or folded conformations, in addition to the canonical circular form. These studies can predict the flexibility of the glycosidic linkages and the time scales of conformational changes. Principal component analysis of MD trajectories can help to identify the dominant modes of motion within the cyclodextrin (B1172386) ring. While specific theoretical investigations on this compound are not widely available, the principles derived from studies on other large-ring cyclodextrins would be applicable.

Host Guest Inclusion Complexation with Kappa Cyclodextrin

Factors Modulating Kappa-Cyclodextrin Complexation Efficiency and Stability

Effect of Multi-Component Systems and Auxiliary Substances on Ternary Complexation with this compound

For this compound, there is a complete absence of research on the formation of such ternary systems. Investigations into how auxiliary substances like hydrophilic polymers, amino acids, or metal ions might influence the inclusion of a guest molecule within the this compound cavity have not been published. Therefore, it is not possible to provide data on how these systems might alter binding constants or the solubility of guest molecules.

Data Table: Effect of Auxiliary Substances on this compound Ternary Complex Stability

Guest MoleculeAuxiliary SubstanceMolar Ratio (κ-CD:Guest:Auxiliary)Resulting Stability Constant (Kt) M-1Change vs. Binary Complex
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Influence of Solvent Polarity and Ionic Strength on this compound Inclusion

The surrounding medium plays a critical role in the thermodynamics of inclusion complexation. Changes in solvent polarity can significantly affect the stability of cyclodextrin (B1172386) complexes. oatext.com In highly polar solvents like water, the hydrophobic effect is a primary driving force for encapsulating a non-polar guest within the cyclodextrin cavity. The addition of less polar co-solvents, such as ethanol, can weaken this effect by increasing the solubility of the guest in the bulk solution and competing for the cavity, often leading to a decrease in the binding constant. researchgate.netresearchgate.net

Similarly, the ionic strength of the solution can influence complexation, particularly when the guest molecule is charged. nih.govnih.gov The presence of ions in the solution can screen electrostatic interactions, potentially altering the binding affinity between the host and a charged guest. csic.esmdpi.com

Despite the fundamental importance of these factors, no studies have been published that specifically investigate the impact of varying solvent polarity or ionic strength on the formation of inclusion complexes with this compound. Research is required to determine how the large and potentially more flexible structure of this compound responds to these environmental changes compared to its smaller analogues.

Data Table: Influence of Solvent and Ionic Strength on a Representative this compound Complex

Guest MoleculeSolvent System (e.g., % Ethanol in Water)Ionic Strength (M)Binding Constant (Kf) M-1Observations
Data Not AvailableN/AN/AN/ANo published studies providing this data for this compound were found.
Data Not AvailableN/AN/AN/ANo published studies providing this data for this compound were found.

Chemical Modification and Derivatization of Kappa Cyclodextrin

Strategies for Selective Functional Group Introduction on Kappa-Cyclodextrin

The selective functionalization of this compound is a significant challenge due to the presence of multiple hydroxyl groups with varying reactivity. encyclopedia.pub Strategies are focused on controlling the reaction conditions and using specific reagents to achieve desired substitutions.

Hydroxyl Group Functionalization (e.g., Etherification, Esterification, Amidation)

The hydroxyl groups of this compound are the primary sites for chemical modification through reactions such as etherification, esterification, and amidation. encyclopedia.pub These functionalizations can alter the physicochemical properties of the cyclodextrin (B1172386), such as its hydrophilicity and ability to form inclusion complexes. rsc.org

Etherification: This process involves the formation of an ether linkage (C-O-C) by reacting the hydroxyl groups with alkylating agents. This modification can increase the aqueous solubility of the cyclodextrin.

Esterification: Esterification introduces an ester group (-COO-) by reacting the hydroxyl groups with acylating agents like carboxylic acids or their derivatives. researchgate.net This can impart amphiphilicity to the cyclodextrin molecule. nih.gov For instance, direct esterification with aromatic monocarboxylic acids has been shown to be regioselective for the primary hydroxyl groups. researchgate.net

Amidation: Amidation involves the introduction of an amide group (-CONH-). This can be achieved by first converting the hydroxyl groups into a more reactive intermediate, such as an amino group, and then reacting it with a carboxylic acid. mdpi.com Amide-functionalized cyclodextrins have shown potential in applications like carbon dioxide capture. mdpi.com

A summary of common functionalization reactions on cyclodextrins is provided in the table below.

Functionalization ReactionReagent TypeResulting Functional GroupKey Property Change
EtherificationAlkylating agentsEther (-O-)Increased hydrophilicity
EsterificationAcylating agentsEster (-COO-)Increased amphiphilicity
AmidationCarboxylic acids (after amination)Amide (-CONH-)Introduction of new functionalities

Regioselective Modification of Primary vs. Secondary Hydroxyl Groups on this compound

The this compound molecule possesses primary hydroxyl groups at the C6 position, which are generally more nucleophilic and sterically accessible than the secondary hydroxyl groups at the C2 and C3 positions. encyclopedia.pub This difference in reactivity allows for some degree of regioselective modification.

Modification of Primary Hydroxyl Groups: The primary hydroxyls are the preferred sites for monosubstitution due to their higher reactivity. encyclopedia.pub Bulky reagents can be used to selectively target these positions. For example, bulky capping reagents like 1,3-bis[bis(aryl)chloromethyl]benzenes have been used for the regioselective A,B-difunctionalisation of cyclodextrins. researchgate.net

Modification of Secondary Hydroxyl Groups: Selective modification of the secondary hydroxyl groups is more challenging. It often requires the use of protecting groups for the primary hydroxyls or specific reaction conditions that favor substitution at the C2 or C3 positions. encyclopedia.pub For instance, self-acylation using vinyl esters in dimethylformamide has been shown to preferentially substitute the C2 hydroxyl group. nih.gov

Synthesis of this compound-Based Polymers and Oligomers

The polymerization of this compound leads to the formation of high-molecular-weight structures with enhanced functionalities. These polymers can be designed as cross-linked networks or as linear and branched copolymers. mdpi.comnih.gov

Preparation of Cross-Linked this compound Networks (e.g., Nanosponges, Resins)

Cross-linked this compound networks, often referred to as nanosponges or resins, are three-dimensional structures formed by connecting cyclodextrin units with a cross-linking agent. beilstein-journals.orgd-nb.info These materials are insoluble and porous, with the ability to encapsulate a wide range of molecules. nih.gov

The properties of these networks, such as porosity and polarity, can be tuned by varying the type and amount of the cross-linking agent. beilstein-journals.org Common cross-linkers include epichlorohydrin (B41342), polycarboxylic acids (like citric acid and 1,2,3,4-butanetetracarboxylic acid), and diisocyanates. mdpi.comfrontiersin.orgmdpi.com For example, nanosponges prepared with pyromellitic dianhydride carry free carboxylic groups, creating cation exchange sites. beilstein-journals.org The synthesis of these materials can be achieved through various methods, including condensation polymerization. researchgate.net

Below is a table summarizing common cross-linkers for cyclodextrin-based nanosponges.

Cross-linkerTypeResulting Network Properties
EpichlorohydrinAliphaticHydrophilic gel with glyceryl linkers frontiersin.org
Pyromellitic dianhydrideAromaticAcidic nanosponges with carboxylic groups beilstein-journals.org
1,2,3,4-Butanetetracarboxylic acidPolycarboxylic AcidAnionic nanosponges mdpi.com
Diphenyl carbonateCarbonyl compoundCarbonate nanosponges beilstein-journals.org

Fabrication of Linear and Branched this compound Copolymers and Block Copolymers

Linear and branched copolymers of this compound can be synthesized by reacting difunctionalized cyclodextrin monomers with suitable comonomers. illinois.edugoogle.com This approach allows for the creation of water-soluble polymers with well-defined structures and molecular weights. illinois.edu

Linear Copolymers: These are formed by linking cyclodextrin units in a chain-like fashion. For example, a diamino acid derivative of β-cyclodextrin has been condensed with difunctionalized polyethylene (B3416737) glycol (PEG) comonomers to produce linear, high-molecular-weight polymers. illinois.edu

Branched and Hyperbranched Copolymers: These polymers possess a more complex, tree-like architecture. nih.gov For instance, an amphiphilic triblock copolymer with hyperbranched polycarbonsilane and β-cyclodextrin moieties has been synthesized, demonstrating enhanced drug-loading capacity due to its unique structure. nih.gov These copolymers can self-assemble into micelles in aqueous solutions. nih.gov

This compound Conjugates for Tailored Supramolecular Systems

This compound conjugates are formed by covalently linking the cyclodextrin to other molecules or macromolecules to create sophisticated supramolecular systems. researchgate.netalfachemic.com These conjugates are designed to have specific functionalities and to self-assemble into ordered structures. alfachemic.comcyclodextrinnews.com

The conjugation of this compound can be achieved through various chemical reactions, depending on the nature of the molecule to be attached. nih.gov For example, grafting aliphatic chains onto cyclodextrins renders them amphiphilic, enabling them to self-assemble into nanosized supramolecular structures like vesicles in aqueous solutions. cyclodextrinnews.com The properties of these self-assembled systems can be controlled by modifying the chemical structure of the conjugate, such as the length of the aliphatic chain. cyclodextrinnews.com

Furthermore, this compound can be conjugated to polymers like kappa-carrageenan to form hydrogels with modified properties. nih.govresearchgate.net These hydrogels can exhibit altered viscoelastic properties and can be used for various applications. nih.gov The interaction between the cyclodextrin and the polymer matrix can lead to the formation of stable supramolecular assemblies. researchgate.net The ability of cyclodextrins to form inclusion complexes with guest molecules is a key driver for the formation of these supramolecular systems. alfachemic.com

Supramolecular Assemblies and Advanced Materials Based on Kappa Cyclodextrin

Kappa-Cyclodextrin in Nanotechnology and Nanomaterials Science

This compound (κ-CD), a lesser-known member of the cyclodextrin (B1172386) family, is gaining traction in the fields of nanotechnology and nanomaterials science. Its unique structural characteristics, including a larger cavity size compared to the more common α-, β-, and γ-cyclodextrins, open up new possibilities for the encapsulation of larger guest molecules and the fabrication of novel nanomaterials. The application of κ-CD in this domain is primarily centered on the development of nanoparticles and nanosponges, and the enhancement of the stability of colloidal nanoparticle solutions.

Fabrication of this compound Nanoparticles and Nanosponges

The fabrication of nanoparticles and nanosponges from cyclodextrins, including κ-CD, involves creating cross-linked, three-dimensional networks. mdpi.comfrontiersin.org These structures can be either amorphous or crystalline and are designed to have nanoporous architectures. frontiersin.org The general approach to synthesizing these materials involves reacting the cyclodextrin with a suitable cross-linking agent.

Nanoparticles: Cross-linked cyclodextrin-based nanoparticles are synthesized to create small, water-dispersible, and colloidally stable spherical particles. nih.gov A common method involves cross-linking the cyclodextrin units with agents like carbonyldiimidazole (CDI) to form covalent carbonate bonds. nih.gov To ensure colloidal stability and prevent aggregation, the nanoparticles are often stabilized, for example, through PEGylation, where short polyethylene (B3416737) glycol (PEG) molecules are attached to the nanoparticle surface. nih.gov This process results in nanoparticles with a defined size, typically in the range of 100-300 nm, that are stable in aqueous solutions for extended periods. nih.gov

Nanosponges: Cyclodextrin-based nanosponges are hyper-reticulated, solid, and nanoporous three-dimensional polymeric structures. frontiersin.org They are synthesized by reacting cyclodextrins with a cross-linker, such as diphenyl carbonate (DPC), in a solid state at elevated temperatures. mdpi.com The resulting solid mass is then ground and purified to remove unreacted precursors, yielding a nanoporous material. mdpi.com These nanosponges possess a high surface area and a network of hydrophilic channels, making them suitable for encapsulating a wide range of molecules. researchgate.net The molar ratio of cyclodextrin to the cross-linker is a critical parameter that influences the properties of the resulting nanosponges, such as their solubilization capacity. researchgate.net

Table 1: Comparison of this compound Nanoparticle and Nanosponge Fabrication

FeatureNanoparticlesNanosponges
Primary Structure Spherical, colloidally stable particles nih.govHyper-reticulated, 3D polymeric network frontiersin.org
Synthesis Method Cross-linking in solution (e.g., with CDI) followed by stabilization (e.g., PEGylation) nih.govSolid-state reaction with a cross-linker (e.g., DPC) at high temperature mdpi.com
Typical Size 100-300 nm hydrodynamic diameter nih.govSub-micrometer porous sponges researchgate.net
Key Property High dispersibility and long-term stability in aqueous solutions nih.govHigh surface area and nanoporous structure for encapsulation frontiersin.orgresearchgate.net

This compound-Enhanced Colloidal Stability of Nanoparticles

The stability of colloidal dispersions of nanoparticles is crucial for their practical applications. Kappa-carrageenan (κ-CG), a polysaccharide often used in conjunction with cyclodextrins, has been shown to enhance the colloidal stability of nanoparticles. mdpi.com The stability of a colloidal dispersion is often evaluated by measuring the zeta potential (ζ), where a higher absolute value indicates better stability due to electrostatic repulsion between particles. researchgate.netmdpi.com

In studies involving titania nanoparticles (OTP) coated with octenyl succinic anhydride (B1165640) (OSA) starch, dispersing the nanoparticles in a κ-CG solution resulted in higher zeta potential values at acidic pH levels (pH 4, 5, and 6) compared to dispersion in deionized water. mdpi.com This suggests that the κ-CG solution provides greater stability to the nanoparticle dispersion. mdpi.com The viscosity of the dispersion also plays a role in stability, with higher viscosity generally leading to better stabilization. mdpi.com The presence of κ-CG significantly increased the viscosity of the OTP nanoparticle dispersion. mdpi.com

This compound-Based Hydrogels and Polymer Networks

This compound can be incorporated into hydrogels and polymer networks to create advanced materials with tunable properties. rsc.org These hydrogels can be formed through either physical or chemical cross-linking methods, each offering distinct advantages and characteristics. nih.govmdpi.com

Physically Cross-Linked this compound Gels via Non-Covalent Interactions

Physically cross-linked hydrogels are formed through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and host-guest complexation. mdpi.com These interactions are reversible, which can impart self-healing properties to the hydrogel. A common strategy for creating physically cross-linked cyclodextrin-based hydrogels involves the formation of inclusion complexes. For instance, supramolecular hydrogels can be developed by using cyclodextrin molecules as cross-linking domains to connect polymer chains like polyethylene glycol (PEG). researchgate.net

In the context of kappa-carrageenan, a natural gelling polysaccharide, its combination with cyclodextrins can modify the gel's properties. mdpi.com The addition of cyclodextrins to a kappa-carrageenan solution has been shown to increase the gelling temperature and the plasticity of the resulting gel. researchgate.net The network structure of the kappa-carrageenan gel becomes flatter and firmer in the presence of cyclodextrins. researchgate.net This is attributed to interactions, including hydrogen bonding, between the cyclodextrin and the kappa-carrageenan chains. researchgate.net

While physical hydrogels are often non-toxic, they may have lower mechanical strength and their pore size can be difficult to adjust. nih.gov However, they are stable enough to resist dissolution in water. nih.gov

Table 2: Properties of Physically Cross-Linked Kappa-Carrageenan/Cyclodextrin Gels

PropertyObservation upon Cyclodextrin AdditionReference
Gelling TemperatureIncreased researchgate.net
PlasticityIncreased researchgate.net
Network StructureFlatter and firmer researchgate.net
Mechanical StrengthGenerally lower than chemically cross-linked gels nih.gov

Chemically Cross-Linked this compound Hydrogels for Tunable Properties

Chemically cross-linked hydrogels are formed through the creation of permanent covalent bonds between polymer chains. mdpi.com This method allows for the fabrication of hydrogels with tunable properties, such as mechanical strength, swelling behavior, and degradation rate. nih.gov Various chemical cross-linking strategies can be employed, including free radical polymerization, nucleophilic addition/substitution, and 'click' chemistry reactions. nih.gov

For cyclodextrin-containing hydrogels, chemical cross-linking can be achieved by reacting the hydroxyl groups on the cyclodextrin molecule with a di- or multifunctional cross-linking agent. nih.gov For example, epichlorohydrin (B41342) can be used as a cross-linker to form hydrogels from TEMPO-oxidized microcrystalline cellulose (B213188) modified with β-cyclodextrin and κ-carrageenan. acs.org The resulting hydrogels exhibit high surface areas and controlled swelling degrees. acs.org

The incorporation of cyclodextrins into a chemically cross-linked network can provide several advantages. The cyclodextrin cavities can act as "nano-containers" within the hydrogel matrix, capable of forming inclusion complexes with guest molecules. rsc.org This feature is particularly useful for controlled drug delivery applications, as the release of the guest molecule can be modulated by the affinity of the guest for the cyclodextrin cavity. ucl.ac.uk The cross-linking density of the hydrogel can also be adjusted to control the diffusion of the guest molecule out of the network. mdpi.com

Furthermore, the combination of cyclodextrins and hydrogels in a single material can lead to synergistic properties. The hydrophilic hydrogel network enhances biocompatibility and prevents the dilution of the cyclodextrin in a physiological medium, thereby increasing the stability of the inclusion complexes. nih.gov

Hybrid Materials Incorporating this compound for Supramolecular Engineering

The integration of this compound into hybrid materials is a key strategy in supramolecular engineering to create functional systems with tailored properties. These hybrid materials often combine the unique recognition capabilities of cyclodextrins with the structural or functional properties of other components, such as polymers, nanoparticles, or other macromolecules. nih.govnih.gov

One prominent example is the development of semi-interpenetrating polymer networks (semi-IPNs). In a semi-IPN hydrogel, a linear polymer is entrapped within a cross-linked polymer network. ucl.ac.uk For instance, linear β-cyclodextrin polymers have been incorporated into a hyaluronic acid-tyramine (HA-TA) network that is cross-linked enzymatically. ucl.ac.uk The purpose of incorporating the cyclodextrin polymer is to extend the release of a guest molecule through host-guest interactions, effectively creating a sustained release system. ucl.ac.uk

Hybrid materials can also be formed by combining cyclodextrins with carbon-based nanomaterials like graphene or carbon nanotubes. nih.gov The cyclodextrins can be non-covalently attached to the surface of these nanomaterials, which can improve their dispersion in aqueous solutions and provide recognition sites for specific molecules. nih.gov This approach has been utilized in the development of electrochemical sensors, where the cyclodextrin's ability to form inclusion complexes enhances the selectivity of the sensor for a particular analyte. nih.gov

The modification of surfaces with cyclodextrins is another area of supramolecular engineering. Medical devices, for example, can be surface-grafted with cyclodextrins to create drug-eluting surfaces. nih.gov This allows for the localized delivery of therapeutic agents from the surface of the device.

In essence, the incorporation of this compound and other cyclodextrins into hybrid materials allows for the precise control over the material's properties at the molecular level. This enables the design of advanced materials for a wide range of applications, from drug delivery to sensing and catalysis. rsc.orgmdpi.com

Cyclodextrin-Metal Organic Frameworks (CD-MOFs) with this compound Integration

Cyclodextrin-Metal Organic Frameworks (CD-MOFs) are a class of porous, crystalline materials constructed from cyclodextrin (CD) molecules acting as organic ligands and metal ions or clusters serving as inorganic nodes. The self-assembly of these components through coordination bonds results in highly ordered, three-dimensional structures with permanent porosity. While the most extensively studied CD-MOFs are based on gamma-cyclodextrin (B1674603) (γ-CD), the integration of larger, non-canonical cyclodextrins like this compound (κ-CD) represents a frontier in designing advanced functional materials.

The formation of CD-MOFs typically involves the coordination of the cyclodextrin's hydroxyl groups with alkali metal cations (e.g., K⁺, Rb⁺, Cs⁺). In the well-established case of γ-CD-MOFs, each γ-CD unit coordinates with six metal cations, which in turn bridge to adjacent CD units, forming a body-centered cubic lattice. For κ-CD, its larger size and altered hydroxyl group orientation due to the α-(1,6) "kinks" would predictably lead to different coordination geometries and framework topologies.

Key research considerations for developing κ-CD-MOFs include:

Coordination Stoichiometry: The unique arrangement of hydroxyl groups in κ-CD may alter the number of metal ions it can coordinate, potentially leading to novel structural motifs beyond the simple cubic systems seen with γ-CD.

Pore Architecture: The larger intrinsic cavity of κ-CD, combined with a potentially more open framework structure, could result in MOFs with significantly larger pores and channels. This would enable the encapsulation and separation of much larger guest molecules than is possible with conventional CD-MOFs.

Framework Stability: The flexibility introduced by the α-(1,6) linkages might influence the mechanical and chemical stability of the resulting MOF, a critical factor for practical applications in gas storage or catalysis.

While specific, synthesized examples of κ-CD-MOFs are not widely documented in scientific literature, a comparative analysis based on established principles can illustrate their potential. The following table contrasts the known properties of a γ-CD-MOF with the projected properties of a hypothetical κ-CD-MOF.

ParameterGamma-Cyclodextrin MOF (γ-CD-MOF)Hypothetical this compound MOF (κ-CD-MOF)
Cyclodextrin Ligand gamma-Cyclodextrin (γ-CD)This compound (κ-CD)
Glucose Units 8 (all α-1,4 linked)9 (mixed α-1,4 and α-1,6 linked)
Typical Metal Node Potassium (K⁺), Rubidium (Rb⁺)Potassium (K⁺), Rubidium (Rb⁺), Cesium (Cs⁺)
Internal Cavity Diameter (approx.) ~7.5 - 8.3 Å>9.5 Å (conformation dependent)
Expected Framework Pore Size ~10 ÅPotentially >12 Å
Potential Guest Molecules Small dyes (e.g., Rhodamine B), fullerenes (C60), smaller drug moleculesLarger dyes, small peptides, proteins, fullerene derivatives (C70), larger drug molecules

Integration of this compound into Composite Materials for Enhanced Functionality

The incorporation of cyclodextrins into polymer or inorganic matrices is a powerful strategy for creating advanced composite materials. These composites leverage the structural or functional properties of the matrix material while adding the unique molecular recognition and encapsulation capabilities of the cyclodextrin host. The integration of this compound (κ-CD) offers distinct advantages over its smaller, more common counterparts, primarily due to its larger cavity size and unique structural features.

The primary motivation for using κ-CD in composites is to enable host-guest interactions with molecules that are too large to be complexed by α-, β-, or γ-cyclodextrins. This opens up applications in areas such as the removal of bulky environmental pollutants, the delivery of macromolecular therapeutics, or the development of sensors for large analytes.

The enhanced functionality of κ-CD composites is directly tied to its molecular structure and the method of its integration into the matrix.

Enhanced Adsorption Capacity: When immobilized onto a solid support (e.g., silica (B1680970), cellulose, or chitosan), κ-CD can create a high-density layer of host cavities on the surface. This composite material would exhibit selective and high-capacity binding of large target molecules from a solution, making it ideal for specialized water remediation or purification processes.

Controlled Release Systems: By physically entrapping or covalently crosslinking κ-CD within a hydrogel network, a composite can be designed to encapsulate and subsequently release large bioactive molecules like proteins or peptides. The release kinetics can be tuned by the hydrogel's properties and the strength of the host-guest interaction.

Novel Mechanical Properties: The α-(1,6) linkages in the κ-CD backbone introduce points of increased conformational flexibility. When used as a crosslinking agent in a polymer network, κ-CD could impart unique viscoelastic or responsive properties to the composite material, allowing it to swell, shrink, or change its mechanical strength in response to specific guest molecules.

Fabrication of κ-CD composites can be achieved through several methods, each yielding materials with different properties:

Covalent Immobilization: Creating stable chemical bonds (e.g., ether or ester linkages) between the hydroxyl groups of κ-CD and a functionalized matrix. This method ensures the permanent attachment of κ-CD, preventing leaching and enhancing the material's durability.

Physical Blending/Entrapment: Mixing κ-CD with a polymer solution before casting or polymerization. The κ-CD molecules become physically trapped within the solidified matrix. This method is simpler but may result in less stability.

Supramolecular Crosslinking: Using κ-CD to non-covalently link polymer chains that have been modified with appropriate "guest" moieties, forming a self-healing and stimulus-responsive hydrogel.

The following table outlines several potential composite systems based on κ-CD, highlighting the fabrication strategy and the targeted functional enhancement.

Matrix MaterialIntegration MethodTargeted Functional EnhancementPotential Application Area
Chitosan Covalent crosslinking using κ-CDHigh-capacity, selective adsorption of large organic pollutants (e.g., polycyclic aromatic hydrocarbons, certain pesticides)Environmental Remediation
Cellulose Nanofibers Covalent grafting of κ-CD to the surfaceCreation of a biocompatible stationary phase for affinity chromatographyBioseparations (e.g., protein purification)
Poly(acrylic acid) Hydrogel Physical entrapment / Covalent crosslinkingControlled release of macromolecular drugs or growth factorsBiomedical Engineering / Tissue Engineering
Silica Gel Covalent immobilization on the surfaceDevelopment of a selective solid-phase extraction (SPE) sorbent for large analytesAnalytical Chemistry

Advanced Characterization Techniques for Kappa Cyclodextrin and Its Complexes

Spectroscopic Methods in Kappa-Cyclodextrin Research

Spectroscopic techniques are indispensable tools in the study of this compound and its complexes, offering non-destructive and highly sensitive methods for analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for confirming the formation of inclusion complexes and elucidating their three-dimensional structures in solution. researchgate.net The formation of an inclusion complex between a host, such as this compound, and a guest molecule leads to changes in the chemical environment of the protons of both molecules. This results in shifts in the resonance signals in the ¹H NMR spectrum, providing clear evidence of complexation. mdpi.comnih.gov

Protons located on the inner surface of the cyclodextrin (B1172386) cavity (typically H-3 and H-5) often exhibit the most significant chemical shift changes upon inclusion of a guest molecule. d-nb.info By analyzing these shifts, researchers can deduce the orientation and depth of penetration of the guest molecule within the this compound cavity. researchgate.net

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable for providing detailed structural information. researchgate.netnih.gov ROESY experiments can detect through-space interactions between the protons of the host and guest molecules, confirming their close proximity and providing definitive proof of inclusion complex formation. nih.gov The observation of cross-peaks between the protons of the this compound cavity and the protons of the guest molecule allows for the precise mapping of their intermolecular contacts.

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) upon Inclusion Complexation with Cyclodextrins

ProtonTypical Chemical Shift Change (Δδ, ppm)Significance
Cyclodextrin Protons
H-3LargeIndicates guest penetration into the wider part of the cavity.
H-5LargeIndicates guest penetration deep into the cavity.
H-1, H-2, H-4SmallProtons on the exterior of the cyclodextrin, less affected by inclusion.
Guest Protons
Aromatic ProtonsVariesCan indicate which part of an aromatic guest is inside the cavity.
Aliphatic ProtonsVariesProvides information on the orientation of aliphatic chains within the cavity.

Note: The magnitude and direction of the chemical shift changes depend on the specific guest molecule and the nature of the interactions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide valuable information about the functional groups and intermolecular interactions within this compound complexes. nih.govrsc.org The formation of an inclusion complex can lead to changes in the vibrational frequencies of both the host and guest molecules, which can be detected in their respective spectra. pnu.edu.ua

In IR spectroscopy, the inclusion of a guest molecule into the this compound cavity can cause shifts in the characteristic absorption bands of functional groups of the guest. pnu.edu.ua These shifts are often indicative of the formation of hydrogen bonds or other intermolecular interactions between the host and guest. pnu.edu.ua For instance, a change in the stretching frequency of a carbonyl or hydroxyl group on the guest molecule can suggest its involvement in the complexation. nih.gov

Raman spectroscopy, which is based on the inelastic scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. researchgate.netmdpi.com Changes in the Raman spectrum of a guest molecule upon inclusion in this compound can reveal details about its conformational changes and the specific interactions within the hydrophobic cavity. researchgate.net The combined use of IR and Raman spectroscopy can offer a more complete picture of the vibrational changes and interaction mapping within the inclusion complex. rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its complexes. nih.gov Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for analyzing these non-covalently bound supramolecular assemblies. nih.govintelcentru.ro

MS can confirm the stoichiometry of the inclusion complex by detecting the ion corresponding to the intact host-guest assembly. intelcentru.ro This allows for the direct determination of the molar ratio of this compound to the guest molecule in the complex. intelcentru.ro

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the complex. chalcogen.ronih.gov By inducing collision-induced dissociation (CID), researchers can gain insights into the stability of the complex and the nature of the non-covalent interactions holding it together. chalcogen.ronih.gov The fragmentation of the cyclodextrin itself typically involves the cleavage of the glycosidic bonds. nih.gov MS is also an invaluable tool for characterizing derivatized kappa-cyclodextrins, allowing for the determination of the degree of substitution and the identification of the attached functional groups. nih.govchalcogen.ro

Calorimetric and Isothermal Titration Techniques

Calorimetric techniques provide direct measurements of the heat changes associated with the formation of this compound inclusion complexes, offering fundamental thermodynamic insights into the binding process.

Isothermal Titration Calorimetry (ITC) is a highly sensitive and reliable technique for directly measuring the thermodynamic parameters of binding interactions, including those between this compound and guest molecules. csmres.co.uknih.gov In an ITC experiment, a solution of the guest molecule is titrated into a solution of this compound, and the heat released or absorbed during the binding process is measured. csmres.co.uk

From a single ITC experiment, several key thermodynamic parameters can be determined:

Binding Affinity (Kₐ): A measure of the strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed upon binding.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.

Stoichiometry (n): The molar ratio of the guest to the host in the complex. d-nb.info

The Gibbs free energy change (ΔG) can then be calculated from these parameters, providing a complete thermodynamic profile of the inclusion process. d-nb.info This information is crucial for understanding the driving forces behind complex formation, which can be enthalpy-driven, entropy-driven, or a combination of both. d-nb.infonih.gov

Table 2: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry (ITC)

ParameterSymbolDescriptionInformation Provided
Binding AffinityKₐEquilibrium constant for the association of the host and guest.Strength of the binding interaction.
Enthalpy ChangeΔHHeat change upon complex formation.Indicates the role of hydrogen bonding and van der Waals forces.
Entropy ChangeΔSChange in the randomness or disorder of the system.Reflects changes in solvation and conformational freedom.
Gibbs Free Energy ChangeΔGThe overall energy change of the system.Determines the spontaneity of the binding process.
StoichiometrynThe number of guest molecules bound to one host molecule.Defines the composition of the inclusion complex.

Note: The values of these parameters are dependent on experimental conditions such as temperature, pH, and buffer composition.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com DSC is a valuable tool for providing evidence of inclusion complex formation in the solid state. nih.govnih.gov

When a guest molecule is encapsulated within the this compound cavity, its physical properties, such as its melting point, boiling point, or sublimation temperature, are often altered. researchgate.net In a DSC thermogram, the endothermic peak corresponding to the melting of the pure guest molecule may disappear, diminish, or shift to a different temperature upon formation of the inclusion complex. nih.govresearchgate.net This change in the thermal behavior of the guest is a strong indication that it is no longer present as a separate crystalline phase but is instead encapsulated within the cyclodextrin. researchgate.net

The DSC thermogram of the inclusion complex may also show changes in the dehydration and decomposition profiles of the this compound itself, further supporting the formation of a new, single-phase solid. nih.gov

Based on a comprehensive review of chemical and scientific literature, the compound specified as "this compound" is not a recognized or standard classification of cyclodextrin. The nomenclature for cyclodextrins is based on the number of glucopyranose units in the macrocycle, denoted by Greek letters such as alpha (α) for six units, beta (β) for seven units, and gamma (γ) for eight units. wikipedia.orgonlinepharmacytech.infonih.gov

Scientific literature frequently discusses composite materials and hydrogels formulated by combining kappa-carrageenan , a type of polysaccharide, with beta-cyclodextrin (B164692) (β-CD) . nih.govnih.gov It is possible that the term "this compound" arose from a conflation of these two distinct chemical entities.

Given the strict requirement to focus solely on the chemical compound "this compound," it is not possible to generate the requested article. The specified compound does not have established scientific data for the advanced characterization techniques outlined in the instructions, as it does not appear to exist as a distinct entity. Therefore, no information can be provided for the requested sections on X-ray diffraction, small-angle X-ray scattering, or microscopic imaging modalities for this subject.

Computational and Theoretical Modeling of Kappa Cyclodextrin Systems

Molecular Dynamics (MD) Simulations for Conformational Analysis and Host-Guest Interaction Trajectories

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the conformational landscape and dynamic behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, revealing intricate details of their flexibility and interaction pathways. For cyclodextrins, MD simulations are instrumental in understanding the inherent flexibility of the macrocycle, the process of guest inclusion, and the stability of the resulting host-guest complex. nih.gov

Table 1: Illustrative Data from MD Simulations of a Cyclodextrin (B1172386) System Note: The following data is for a β-cyclodextrin complex and is provided for illustrative purposes to show the type of information that can be obtained from MD simulations. Specific data for kappa-cyclodextrin is not currently available in published literature.

Simulation ParameterValueDescription
Simulation Time100 nsThe total time duration of the molecular dynamics simulation.
Root Mean Square Deviation (RMSD) of Host0.25 nmA measure of the average change in displacement of the host atoms from their initial positions, indicating structural stability.
Host-Guest Hydrogen Bonds2-3The average number of hydrogen bonds formed between the cyclodextrin host and the guest molecule during the simulation.
Binding Free Energy (MM/PBSA)-25.7 kcal/molAn estimation of the binding affinity of the guest molecule to the cyclodextrin cavity, calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area method.

Density Functional Theory (DFT) Calculations for Electronic Structure and Binding Energies

Density Functional Theory (DFT) is a quantum mechanical method that allows for the detailed investigation of the electronic structure and energetics of molecules. mdpi.com DFT calculations are particularly useful for accurately determining the binding energies of host-guest complexes and for understanding the nature of the non-covalent interactions that govern their stability. nih.gov

Currently, there are no specific DFT studies focused on this compound in the published literature. However, the application of DFT to other cyclodextrin systems has provided significant insights that would be transferable to the study of this compound. mdpi.commdpi.com For example, DFT calculations could be employed to determine the precise binding energy of a guest molecule within the this compound cavity. nih.gov This would involve optimizing the geometry of the complex and calculating the energy difference between the complex and the individual host and guest molecules. Furthermore, analysis of the electron density distribution could reveal details about charge transfer and polarization effects upon complexation, providing a deeper understanding of the electronic interactions at play.

Molecular Docking Studies for Predicting Optimal Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule within the cavity of a host molecule and to estimate the strength of their interaction. researchgate.net This method is widely used in drug discovery and supramolecular chemistry to screen potential guest molecules and to gain insight into the structural basis of molecular recognition. sci-hub.box

Although specific molecular docking studies involving this compound as the host are not available, the methodology is well-established for other cyclodextrins. nih.gov A typical docking study on this compound would involve generating a three-dimensional model of its structure and then using a docking algorithm to place a guest molecule in various orientations within its cavity. nih.gov A scoring function would then be used to rank the different binding poses based on their predicted binding affinity. The results would provide a static picture of the most likely binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.

Table 2: Illustrative Molecular Docking Results for a Cyclodextrin Complex Note: The data presented below is for a β-cyclodextrin complex and is intended to be illustrative of the output from a molecular docking study. No specific data for this compound is currently available in the scientific literature.

Guest MoleculePredicted Binding Affinity (kcal/mol)Key Interacting Residues of Host
Ibuprofen-6.8GLU3, GLU5, GLU6
Naproxen-7.2GLU2, GLU4, GLU7
Aspirin-5.9GLU1, GLU3, GLU5

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. mdpi.com In the context of cyclodextrins, QSAR can be used to predict the binding affinity of different guest molecules or the properties of various cyclodextrin derivatives. nih.govnih.gov

There are no published QSAR studies specifically focused on this compound or its derivatives. The development of a QSAR model for this compound derivatives would first require the synthesis and experimental evaluation of a series of these compounds to generate a dataset. mdpi.com Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each derivative. These descriptors could include parameters related to size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed activity (e.g., binding constant). Once validated, such a model could be used to predict the properties of new, unsynthesized this compound derivatives, thereby guiding the design of new host molecules with tailored functionalities.

Emerging Research Applications of Kappa Cyclodextrin in Scientific Disciplines

Kappa-Cyclodextrin in Environmental Remediation Technologies

The inherent ability of cyclodextrins to form inclusion complexes with a variety of molecules makes them promising candidates for environmental cleanup. researchgate.net Their hydrophobic inner cavity can encapsulate pollutants, effectively removing them from contaminated water sources. researchgate.netrsc.org this compound, with its expanded cavity, is being investigated for its potential to sequester larger pollutant molecules that are not easily captured by smaller cyclodextrins.

The unique structure of cyclodextrins, featuring a hydrophobic interior and a hydrophilic exterior, allows them to form inclusion complexes with various organic pollutants. researchgate.netresearchgate.net This property is harnessed in the development of adsorbents for water treatment. When introduced into polluted water, cyclodextrins can act as molecular containers, trapping contaminants within their cavities through non-covalent interactions. researchgate.net This process effectively sequesters pollutants, reducing their concentration in the water. researchgate.net

To enhance their efficacy and facilitate their use in practical applications, cyclodextrins are often cross-linked or immobilized onto solid supports to create insoluble, reusable adsorbents. mdpi.commostwiedzy.pl These modifications prevent the cyclodextrin (B1172386) from dissolving in water while maintaining its ability to capture pollutants. mostwiedzy.pl Research has shown that cyclodextrin-based materials can effectively remove a wide range of organic contaminants, including endocrine-disrupting compounds, pharmaceuticals, and dyes. mdpi.com

For instance, β-cyclodextrin polymers have demonstrated significant removal efficiency for pollutants like p-nitrophenol and trichloroethylene. d-nb.info The adsorption capacity of these materials is influenced by factors such as the type of cross-linking agent used and the specific structure of the pollutant. mdpi.commdpi.com The development of multifunctional adsorbents capable of removing both organic and inorganic pollutants simultaneously is an active area of research. mdpi.com

Table 1: Adsorption Capacities of Cyclodextrin-Based Adsorbents for Various Organic Pollutants

Adsorbent Pollutant Maximum Adsorption Capacity (mg/g) Reference
Fe3O4@CD MNPs 1-naphthol Higher than many previous materials mdpi.com
CD-MG Bisphenol A (BPA) 52.7 mdpi.com
SiO2-β-CD-OH Bisphenol A (BPA) 107 mdpi.com
SiO2-β-CD-NH2 Bisphenol A (BPA) 112 mdpi.com
BAN-EPI-CDP Bisphenol A (BPA) 113.64 mostwiedzy.pl
BAN-EPI-CDP Crystal Violet (CV) 43.10 mostwiedzy.pl
γ-CD-MOF Cd(II) 140.85 mdpi.com

This table is interactive. Click on the headers to sort the data.

Beyond organic pollutants, cyclodextrin-based materials are also being explored for the removal of heavy metals from contaminated water. mdpi.com While the hydrophobic cavity of cyclodextrins is primarily suited for encapsulating organic molecules, chemical modification of the cyclodextrin structure can introduce functional groups capable of binding heavy metal ions. mdpi.comjchr.org

By introducing chelating agents like ethylenediaminetetraacetic acid (EDTA) or citric acid as cross-linkers, cyclodextrin-based polymers can be endowed with the ability to sequester heavy metals through electrostatic interactions and chelation. mdpi.commdpi.com These bifunctional adsorbents can simultaneously remove both organic pollutants and heavy metal ions from water. mdpi.comacs.org

The mechanism for heavy metal removal often involves ion exchange, where the metal ions in the solution are exchanged for less harmful ions on the adsorbent material. nih.gov The porous structure of these adsorbents provides a large surface area with numerous binding sites for metal ions. nih.gov Research has demonstrated the effectiveness of cyclodextrin-based adsorbents in removing heavy metals such as copper (Cu(II)), cadmium (Cd(II)), lead (Pb2+), and zinc (Zn2+). mdpi.comacs.orgacs.org The reusability of these adsorbents is a key advantage, as they can often be regenerated and used for multiple cycles without a significant loss in adsorption capacity. acs.org

Table 2: Examples of Cyclodextrin-Based Adsorbents for Heavy Metal Removal

Adsorbent Target Metal(s) Removal Mechanism Reference
EDTA-cross-linked β-cyclodextrin Cu(II), Cd(II) Chelation, Inclusion Complexation acs.orgresearchgate.net
γ-CD-MOF Cd(II) Ion Exchange mdpi.com
Magnetic chitosan/carboxymethylchitosan Pb2+, Cu2+, Zn2+ Adsorption acs.org
Carboxymethyl kappa-Carrageenan coated nanomagnetite Pb(II), Cu(II), Co(II) Preconcentration acs.org

This table is interactive. Click on the headers to sort the data.

Catalysis and Reaction Engineering with this compound

The unique molecular architecture of cyclodextrins has also led to their exploration as catalysts and catalyst modifiers in a variety of chemical reactions. Their ability to encapsulate reactant molecules can influence reaction rates and selectivity.

Cyclodextrins can act as supramolecular catalysts, mimicking the function of enzymes by bringing reactants together in a specific orientation within their cavities. mdpi.comresearchgate.net This "host-guest" chemistry can accelerate reaction rates and, due to the chiral nature of cyclodextrins, can also induce stereoselectivity in certain reactions. mdpi.comnih.gov

The use of cyclodextrins as catalysts is particularly attractive for "green chemistry" applications as they are environmentally benign and can often facilitate reactions in aqueous media. mdpi.com They have been employed in various organic reactions, including oxidations, reductions, and addition reactions. mdpi.com For example, β-cyclodextrin has been shown to catalyze the oxidation of cinnamaldehyde (B126680) in water. mdpi.com

Furthermore, modified cyclodextrins can be designed to have specific catalytic activities. By attaching catalytic groups to the cyclodextrin scaffold, researchers can create artificial enzymes with tailored properties. researchgate.net The larger cavity of this compound could potentially accommodate larger substrates, expanding the scope of cyclodextrin-catalyzed reactions.

In addition to acting as catalysts themselves, cyclodextrins can be used to enhance the activity and stability of natural enzymes. By forming conjugates with enzymes, cyclodextrins can create a microenvironment that protects the enzyme from denaturation and degradation. sunderland.ac.uk The inclusion of substrates or cofactors within the cyclodextrin cavity can also facilitate their delivery to the active site of the enzyme, thereby increasing its catalytic efficiency.

The stabilizing effect of cyclodextrins has been observed for various proteins, including lysozyme (B549824) and insulin. sunderland.ac.uk For instance, the addition of beta-cyclodextrin (B164692) has been shown to improve and maintain the biological activity of spray-dried lysozyme. sunderland.ac.uk Similarly, cyclodextrin-based formulations can enhance the stability of antifungal agents, which often work by inhibiting essential fungal enzymes. mdpi.com The larger cavity of this compound may offer advantages in stabilizing larger enzymes or enzyme-substrate complexes.

This compound in Biosensing and Molecular Recognition Systems

The principle of molecular recognition, which underpins the function of cyclodextrins in other applications, is also central to their use in biosensors. nih.govnih.gov The ability of cyclodextrins to selectively bind to specific molecules makes them ideal components for the development of sensitive and specific detection systems.

When a target analyte binds to a cyclodextrin molecule that is part of a sensor, it can cause a measurable change in a physical or chemical property, such as fluorescence, electrochemical signal, or surface plasmon resonance. nih.govrsc.org This change can then be used to quantify the concentration of the analyte.

Cyclodextrins have been used to develop biosensors for a wide range of molecules, including amino acids, nucleotides, and various drugs. uitm.edu.myrsc.org The chiral nature of cyclodextrins also allows for the development of enantioselective sensors that can distinguish between different stereoisomers of a molecule. nih.gov For example, β-cyclodextrin has been used to differentiate between the L- and D-enantiomers of the amino acid valine. uitm.edu.my The larger and potentially more flexible cavity of this compound could enable the recognition of a broader array of larger and more complex biomolecules, paving the way for new biosensing applications.

Development of Electrochemical Sensors Utilizing this compound for Analyte Detection

The unique supramolecular structure of cyclodextrins (CDs) makes them highly effective components in the fabrication of electrochemical sensors. These macrocyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form stable host-guest inclusion complexes with a wide variety of analyte molecules. nih.govnih.gov This molecular recognition capability is the cornerstone of their application in enhancing the selectivity and sensitivity of electrochemical sensing platforms. rsc.org

In sensor design, cyclodextrins are typically immobilized onto the surface of an electrode. nih.gov This can be achieved through various methods, including the formation of self-assembled monolayers, layer-by-layer deposition, or entrapment within a polymer matrix. rsc.org Once anchored to the electrode, the cyclodextrin cavities are oriented to capture and preconcentrate target analytes near the electrode surface. nih.gov This interaction facilitates a more efficient electrochemical signal transduction—either through oxidation or reduction of the analyte—leading to improved detection limits. nih.gov

The integration of cyclodextrins with other advanced materials can further amplify sensor performance. For instance, nanocomposites combining CDs with materials like graphene, carbon nanotubes, or metal nanoparticles exhibit synergistic effects. rsc.orgresearchgate.net These materials improve the electrical conductivity and surface area of the sensor, while the cyclodextrin provides the specific recognition sites. rsc.org Such hybrid sensors have demonstrated enhanced capabilities for detecting a range of substances, from pharmaceuticals to environmental pollutants. rsc.orgresearchgate.net

Sensor PlatformAnalyte DetectedKey Findings
β-Cyclodextrin–Reduced Graphene Oxide (β-CD–rGO) on Glassy Carbon ElectrodeCurcumin (B1669340)The sensor showed a linear response for curcumin in the range of 0.05–10 μM with a low detection limit of 33 nM. The β-CD formed an inclusion complex with curcumin, enhancing selectivity. rsc.org
Cyclodextrin-Graphene Quantum Dots (CD-GQD)Tyrosine enantiomers, nitroaniline isomersThe combination of CDs and GQDs provides a large surface area, high electrical conductivity, and enhanced supramolecular recognition, allowing for the detection of specific isomers. researchgate.net
Cyclodextrin-Conducting PolymersVarious small moleculesImmobilizing CDs within conducting polymer matrices on an electrode surface improves the detection of target molecules compared to films without CDs. nih.gov

Chiral Recognition and Enantioseparation with this compound and its Derivatives

The inherent chirality of cyclodextrins, derived from their D-glucopyranose constituent units, makes them exceptional chiral selectors for the separation of enantiomers. preprints.org Enantioseparation is critical in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different pharmacological or toxicological effects. nih.gov Cyclodextrins and their derivatives are widely used in techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) to achieve this separation. researchgate.netresearchgate.net

The mechanism of chiral recognition by cyclodextrins is based on the formation of transient diastereomeric inclusion complexes with the enantiomers of a chiral analyte. researchgate.net The differing stability of these complexes allows for their separation. The binding affinity is influenced by several interactions, including hydrophobic interactions, hydrogen bonding, and dipole-dipole forces between the analyte and the cyclodextrin cavity and its rim. researchgate.netmdpi.com

To enhance enantioselectivity, native cyclodextrins are often chemically modified. rsc.org Derivatization introduces functional groups onto the cyclodextrin structure, creating additional interaction points and improving chiral recognition capabilities. nih.gov For example, charged derivatives like carboxymethyl-β-cyclodextrin (CM-β-CD) can introduce electrostatic interactions, which are particularly effective for separating charged analytes. nih.gov In some challenging separations, a combination of two different cyclodextrin derivatives—a dual CD system—can be employed to enhance selectivity and resolve complex mixtures of stereoisomers. mdpi.com

Cyclodextrin DerivativeTechniqueSeparated CompoundsResearch Finding
Carboxymethyl-β-cyclodextrin (CM-β-CD)Capillary Electrophoresis (CE)Various chiral drugsCM-β-CD showed stronger binding affinity and chiral recognition compared to native β-CD, driven mainly by electrostatic interactions with positively charged analytes. nih.gov
6-monodeoxy-6-monoamino-β-CD (Cationic CD)Electrokinetic Chromatography (EKC)Atropisomeric polychlorinated biphenyls (PCBs)The cationic CD derivative provided the best separation results for highly hydrophobic PCBs, especially when used with urea (B33335) as a buffer additive. nih.gov
Acetyl-β-CD, Hydroxypropyl-β-CD, CM-β-CDCapillary Zone Electrophoresis (CZE)61 cathinone (B1664624) and pyrovalerone derivativesAt least one of the four tested β-cyclodextrin derivatives was able to partially or fully separate 58 of the 61 analytes, demonstrating their wide applicability. nih.gov
Hydroxypropyl-β-CD and Hydroxypropyl-γ-CD (Dual System)Capillary Electrophoresis (CE)Tapentadol (4 stereoisomers)The dual CD system successfully separated all four stereoisomers, where single CD systems could only resolve specific pairs of enantiomers. mdpi.com

Material Science Applications Beyond Hydrogels and Nanoparticles

This compound in Advanced Separation Processes (e.g., Membranes, Chromatography)

Beyond their use as mobile phase additives, cyclodextrins are integral to the development of advanced stationary phases for separation processes like membrane chromatography and HPLC. preprints.orgi3membrane.com In these applications, cyclodextrins are immobilized onto a solid support, such as silica (B1680970) gel or a porous membrane, to create a chiral stationary phase (CSP). preprints.orgchromatographyonline.com

In HPLC, CD-CSPs are renowned for their versatility and effectiveness in separating a broad range of chiral compounds. mdpi.com The separation mechanism relies on the differential inclusion complexation of enantiomers within the CD cavities of the stationary phase. mdpi.com The ability to use these columns in both reversed-phase and normal-phase modes adds to their flexibility. uvison.com The covalent bonding of CDs to the support matrix ensures the stability and longevity of the column. preprints.org

Membrane chromatography is an emerging technology that combines the principles of chromatography with membrane filtration, offering high throughput and reduced processing times. i3membrane.com Functionalizing membranes with cyclodextrins can create highly selective surfaces for capturing specific molecules. This approach is particularly advantageous for the purification of large biomolecules. i3membrane.com Furthermore, in techniques like capillary electrochromatography (CEC), monolithic stationary phases containing covalently linked cyclodextrin derivatives have been developed, offering high-efficiency enantioseparations. chromatographyonline.com

This compound in Functional Coatings and Films for Surface Engineering

The incorporation of cyclodextrins into coatings and films allows for the engineering of surfaces with novel functionalities, particularly for food packaging and biomedical applications. researchgate.netmdpi-res.com Polysaccharide-based films, for example, are of great interest as biodegradable packaging materials, and their properties can be significantly enhanced by the addition of cyclodextrins. mdpi.com

In active packaging, cyclodextrins can be embedded into a polymer film matrix (e.g., whey protein, chitosan) to serve as molecular containers for active compounds like antimicrobials or antioxidants. researchgate.net The cyclodextrin encapsulates the active agent, protecting it from degradation and controlling its release over time. This sustained release helps to maintain an effective concentration of the agent, prolonging the shelf life of the packaged food. researchgate.net

In biomedical applications, cyclodextrins are used in mucoadhesive films for drug delivery. mdpi.com For instance, an unstable drug like omeprazole (B731) can be stabilized within a film by forming an inclusion complex with β-cyclodextrin. mdpi.com This complexation protects the drug from degradation and allows for its sustained release. The resulting films can be designed for buccal delivery, avoiding the harsh environment of the stomach and first-pass metabolism in the liver. mdpi.com The presence of cyclodextrins can also modify the mechanical properties of the films, such as their tensile strength and flexibility. mdpi.com

Film/Coating MatrixAdditive(s)ApplicationFunctional Improvement
Whey Proteinβ-Cyclodextrin, Eugenol (B1671780)Edible Food FilmAchieved sustained release of the antimicrobial compound eugenol from the film. researchgate.net
Metolose (Hydroxypropyl Methylcellulose)β-Cyclodextrin, l-arginine, OmeprazoleMucoadhesive Buccal FilmStabilized the drug omeprazole at room temperature and provided sustained drug release. mdpi.com
GelatinDialdehyde kappa-carrageenan, Thymol-loaded zein (B1164903) nanoparticlesActive Food PackagingThe combination of modified kappa-carrageenan and zein nanoparticles improved the mechanical and barrier properties of the gelatin film. researchgate.net

Q & A

Q. What structural features of κ-Cyclodextrin dictate its molecular encapsulation capabilities?

κ-Cyclodextrin, a cyclic oligosaccharide, has a truncated cone structure with a hydrophobic cavity (5–8 Å diameter) and a hydrophilic exterior. This architecture enables host-guest interactions with lipophilic molecules. Structural validation methods include X-ray crystallography for solid-state characterization and nuclear Overhauser effect (NOE) NMR for solution-phase binding dynamics .

Q. How can researchers determine stability constants for κ-Cyclodextrin-drug complexes?

Stability constants (K) are quantified using phase solubility studies (Higuchi method), where drug solubility is measured as a function of cyclodextrin concentration. Isothermal titration calorimetry (ITC) provides thermodynamic parameters (ΔH, ΔS). Data analysis via Benesi-Hildebrand plots or nonlinear regression models ensures accuracy .

Q. What spectroscopic techniques validate κ-Cyclodextrin inclusion complex formation?

Fourier-transform infrared spectroscopy (FTIR) identifies shifts in guest molecule vibrational bands upon complexation. Proton NMR (¹H-NMR) detects changes in chemical shifts for protons near the cavity. Fluorescence spectroscopy monitors guest molecule emission quenching or enhancement .

Advanced Research Questions

Q. How can conflicting data on κ-Cyclodextrin complex stability in vitro versus in vivo be systematically resolved?

Discrepancies often arise from physiological factors (e.g., pH, enzymes). Use comparative pharmacokinetic studies with biorelevant dissolution models (e.g., dialysis membranes simulating gastrointestinal conditions). High-performance liquid chromatography (HPLC) tracks drug release kinetics, while mass spectrometry (MS) identifies degradation products .

Q. What experimental strategies mitigate batch-to-batch variability in κ-Cyclodextrin synthesis?

Implement quality-by-design (QbD) principles:

  • Control starch source and enzymatic hydrolysis conditions (e.g., reaction time, temperature).
  • Characterize batches using size-exclusion chromatography (SEC) for molecular weight distribution and dynamic light scattering (DLS) for particle size homogeneity .

Q. How do molecular dynamics (MD) simulations enhance the design of κ-Cyclodextrin-based drug formulations?

MD simulations model guest molecule orientation and binding energy within the cavity. Tools like GROMACS or AMBER predict complex stability under physiological conditions (e.g., solvation effects). Validate simulations with experimental circular dichroism (CD) spectra to confirm conformational changes .

Q. What statistical frameworks address contradictions in κ-Cyclodextrin toxicological data across studies?

Apply meta-analysis with random-effects models to account for inter-study variability. Stratify data by administration route (oral vs. parenteral) and dosage. Use Kaplan-Meier survival curves for in vivo toxicity assessments and Cox proportional hazards models to identify confounding variables .

Methodological Guidance

  • For complex stoichiometry analysis : Combine Job’s plot (continuous variation method) with multivariate curve resolution (MCR) of UV-Vis or FTIR data to resolve multi-equilibrium systems .
  • For controlled-release formulations : Derivatize κ-Cyclodextrin with sulfobutyl ether groups to enhance solubility and modulate release rates. Test dissolution profiles using USP Apparatus II (paddle method) under simulated biological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.